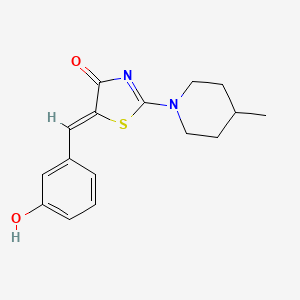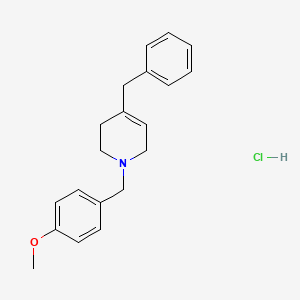![molecular formula C15H11BrClNO B5173630 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5173630.png)
3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one, also known as BRB2P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRB2P belongs to the class of chalcone derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the inhibition of various cellular pathways that are essential for cancer cell survival. 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one inhibits the activation of the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation. In addition, 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one inhibits the expression of various oncogenes, such as c-Myc and Bcl-2, which play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects in the body. Studies have shown that 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has antioxidant properties, which can help in reducing oxidative stress in the body. In addition, 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has anti-inflammatory properties, which can help in reducing inflammation in the body. 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has also been shown to have neuroprotective effects, which can help in protecting the brain from neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of using 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one in lab experiments is its high potency and selectivity towards cancer cells. 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one exhibits minimal toxicity towards normal cells, which makes it an ideal candidate for cancer therapy. However, one of the limitations of using 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one in lab experiments is its low solubility in water, which can limit its bioavailability.
将来の方向性
There are several future directions for the research on 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one. One of the significant future directions is the development of novel formulations of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one that can improve its solubility and bioavailability. Another future direction is the evaluation of the pharmacokinetics and pharmacodynamics of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one in animal models. Furthermore, the potential of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases, can also be explored.
Conclusion:
In conclusion, 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is a promising chemical compound that has shown significant potential in various scientific research applications. Its potent anticancer activity, along with its antioxidant, anti-inflammatory, and neuroprotective properties, make it an ideal candidate for cancer therapy and other disease treatments. Further research on 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one can lead to the development of novel therapeutic agents that can benefit human health.
合成法
The synthesis of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the reaction between 3-bromoaniline and 4-chloroacetophenone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one as a yellow crystalline solid. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of the reagents.
科学的研究の応用
3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has shown promising results in various scientific research applications. One of the significant applications of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is in the field of cancer research. Studies have shown that 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
特性
IUPAC Name |
(E)-3-(3-bromoanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-2-1-3-14(10-12)18-9-8-15(19)11-4-6-13(17)7-5-11/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHGPKCQJPFHKJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173549.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B5173558.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5173578.png)
![3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde](/img/structure/B5173586.png)
![7-[2-(4-biphenylyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5173589.png)

![2-{[(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B5173607.png)
![N-[3-(dimethylamino)propyl]-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B5173611.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5173615.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5173620.png)

![2-(1-naphthyl)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5173633.png)
![1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5173638.png)